ethyl 4-[2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group, a cyclohexyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the sulfonamide intermediate: This step involves the reaction of cyclohexylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-cyclohexyl-4-methylbenzenesulfonamide.
Acylation of piperazine: The piperazine ring is then acylated with the sulfonamide intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetyl]piperazine-1-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonamide group using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide: Similar structure but lacks the piperazine ring and ester group.
Cariprazine: An antipsychotic drug with a similar piperazine ring but different substituents.
Uniqueness
Ethyl 4-[2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetyl]piperazine-1-carboxylate is unique due to its combination of a piperazine ring, sulfonamide group, and ester functionality. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
ethyl 4-[2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O5S/c1-3-30-22(27)24-15-13-23(14-16-24)21(26)17-25(19-7-5-4-6-8-19)31(28,29)20-11-9-18(2)10-12-20/h9-12,19H,3-8,13-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTVLWQMPCADJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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